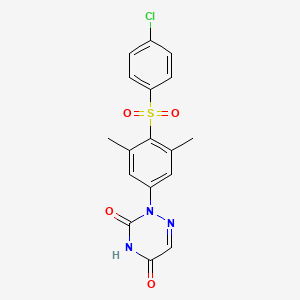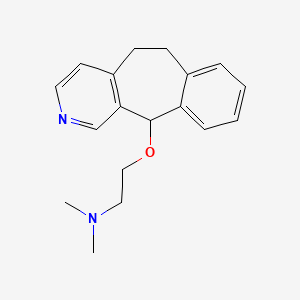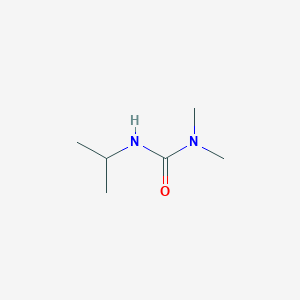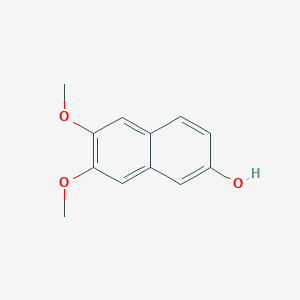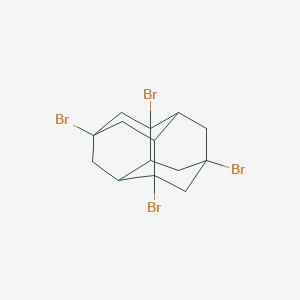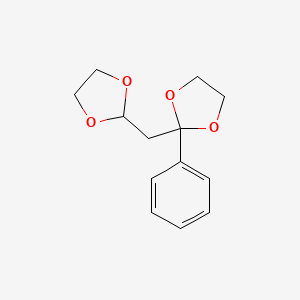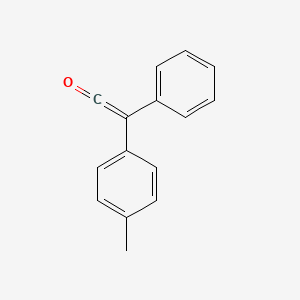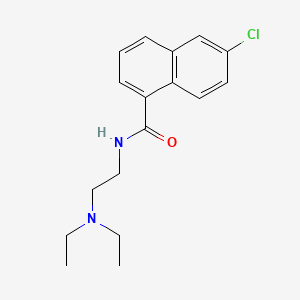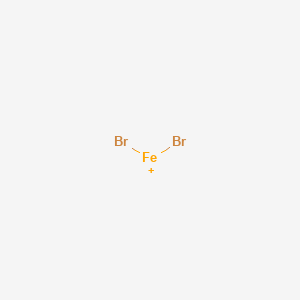
Iron(1+), dibromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(1+), dibromo- is a chemical compound that consists of an iron ion with a +1 oxidation state and two bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron(1+), dibromo- typically involves the reaction of iron with bromine under controlled conditions. One common method is the direct combination of iron and bromine in a suitable solvent, such as acetonitrile, under an inert atmosphere to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of Iron(1+), dibromo- may involve large-scale reactions using similar methods as in the laboratory but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Iron(1+), dibromo- undergoes various types of chemical reactions, including:
Oxidation: The iron ion can be oxidized to higher oxidation states, such as +2 or +3, in the presence of oxidizing agents.
Reduction: The compound can be reduced back to elemental iron or lower oxidation states using reducing agents.
Substitution: The bromine atoms can be substituted with other ligands or functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ligands such as phosphines, amines, or other halides.
Major Products Formed
Oxidation: Iron(II) bromide, Iron(III) bromide.
Reduction: Elemental iron, Iron(0) complexes.
Substitution: Various iron-ligand complexes depending on the substituent used.
Scientific Research Applications
Iron(1+), dibromo- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in various organic reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying iron-containing enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, such as magnetic materials and catalysts.
Mechanism of Action
The mechanism by which Iron(1+), dibromo- exerts its effects involves the interaction of the iron ion with various molecular targets. The iron ion can participate in redox reactions, facilitating electron transfer processes. The bromine atoms can also play a role in the compound’s reactivity by stabilizing the iron ion and participating in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Iron(II) bromide: Contains iron in the +2 oxidation state and two bromine atoms.
Iron(III) bromide: Contains iron in the +3 oxidation state and three bromine atoms.
Iron(II) chloride: Contains iron in the +2 oxidation state and two chlorine atoms.
Uniqueness
Iron(1+), dibromo- is unique due to the +1 oxidation state of the iron ion, which is less common compared to the +2 and +3 oxidation states. This unique oxidation state imparts distinct reactivity and properties to the compound, making it valuable for specific applications and studies.
Properties
CAS No. |
31512-29-5 |
|---|---|
Molecular Formula |
Br2Fe+ |
Molecular Weight |
215.65 g/mol |
IUPAC Name |
dibromoiron(1+) |
InChI |
InChI=1S/2BrH.Fe/h2*1H;/q;;+3/p-2 |
InChI Key |
ZPEXYTPUHDKAMP-UHFFFAOYSA-L |
Canonical SMILES |
[Fe+](Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
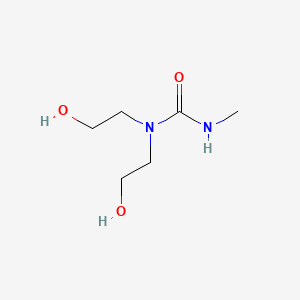
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
